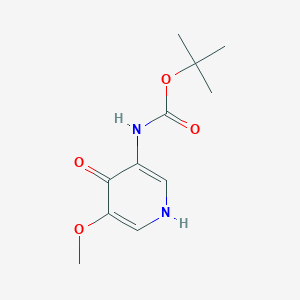

tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(5-methoxy-4-oxo-1H-pyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-11(2,3)17-10(15)13-7-5-12-6-8(16-4)9(7)14/h5-6H,1-4H3,(H,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGLYQVMHVEJFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CNC=C(C1=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670123 | |

| Record name | tert-Butyl (5-methoxy-4-oxo-1,4-dihydropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1045855-64-8 | |

| Record name | tert-Butyl (5-methoxy-4-oxo-1,4-dihydropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate (CAS No. 1045855-64-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate, a key building block in modern medicinal chemistry. The document delves into its chemical identity, physicochemical properties, and its strategic importance in the synthesis of complex pharmaceutical agents. A detailed, putative synthetic pathway is outlined, supported by established chemical principles. Furthermore, this guide discusses the anticipated applications of this compound in drug discovery, focusing on the pharmacological significance of the substituted methoxypyridine scaffold. Safety protocols and handling guidelines are also provided to ensure its proper use in a laboratory setting.

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine ring is a fundamental scaffold in a vast number of approved pharmaceutical agents. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The strategic functionalization of the pyridine core with substituents such as methoxy and carbamate groups can significantly influence a molecule's pharmacological activity, selectivity, and pharmacokinetic profile.

This compound (CAS No. 1045855-64-8) emerges as a valuable intermediate, offering medicinal chemists a versatile platform for the construction of novel therapeutic candidates. The presence of a hydroxyl group, a methoxy group, and a Boc-protected amine on the pyridine ring provides multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The methoxy group, in particular, is a common feature in many drugs, where it can modulate ligand-target binding, improve metabolic stability, and enhance physicochemical properties.[1]

Physicochemical Properties and Chemical Identity

A thorough understanding of the physicochemical properties of a chemical building block is paramount for its effective utilization in synthesis and drug development.

| Property | Value | Source |

| CAS Number | 1045855-64-8 | [2] |

| Molecular Formula | C11H16N2O4 | Inferred from structure |

| Molecular Weight | 240.26 g/mol | [3] |

| Appearance | Solid (predicted) | General knowledge |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane (predicted). | General knowledge |

| SMILES | O=C(OC(C)(C)C)NC1=C(O)C(OC)=CN=C1 | [2] |

| InChI | InChI=1S/C11H16N2O4/c1-11(2,3)17-10(15)13-8-6-12-7-9(16-4)5-8/h5-7H,1-4H3,(H,13,15) | Inferred from structure |

Synthesis and Mechanistic Insights

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the carbamate bond, suggesting a 3-amino-4-hydroxy-5-methoxypyridine precursor. This aminopyridine could, in turn, be derived from a nitropyridine intermediate.

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Putative Synthesis Protocol

Step 1: Synthesis of 4-Hydroxy-5-methoxy-3-nitropyridine

The synthesis would likely commence from a suitable pyridine precursor. A possible route involves the nitration of a 3-methoxy-4-pyridone, followed by functional group manipulations. The precise starting material and reaction conditions would need to be optimized to achieve the desired regioselectivity.

Step 2: Reduction of the Nitro Group

The nitro group of 4-hydroxy-5-methoxy-3-nitropyridine can be reduced to the corresponding amine using standard catalytic hydrogenation conditions (e.g., H₂, Pd/C in a solvent like ethanol or methanol) or by using reducing agents such as tin(II) chloride in hydrochloric acid.

Step 3: Boc Protection of the Amino Group

The final step involves the protection of the 3-amino group with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the 3-amino-4-hydroxy-5-methoxypyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), in an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

Caption: Proposed workflow for the synthesis of the target compound.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound make it a highly attractive building block for the synthesis of a diverse range of biologically active molecules.

Scaffold for Kinase Inhibitors

The substituted pyridine core is a common feature in many kinase inhibitors. The functional groups on this molecule allow for the introduction of various pharmacophores that can interact with the ATP-binding site of kinases, which are crucial targets in oncology and inflammation.

Precursor for G-Protein Coupled Receptor (GPCR) Ligands

GPCRs represent a large family of drug targets. The versatile nature of this building block allows for the synthesis of libraries of compounds for screening against various GPCRs, potentially leading to the discovery of novel agonists or antagonists.

Intermediate for Agrochemicals

Beyond pharmaceuticals, substituted pyridines are also prevalent in modern agrochemicals. The unique combination of functional groups in this compound could be exploited in the development of new herbicides, fungicides, or insecticides.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Although specific toxicity data for this compound is not available, information from related compounds suggests the following guidelines.

Hazard Identification

Based on the safety data sheets of similar compounds, it should be handled with care. Potential hazards may include:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses with side-shields or goggles are essential.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber) should be worn.

-

Skin and Body Protection: A lab coat should be worn. Ensure that skin exposure is avoided.

-

Respiratory Protection: Work in a well-ventilated area, preferably in a chemical fume hood.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important building block with significant potential in the fields of medicinal chemistry and drug discovery. Its polysubstituted pyridine core offers multiple avenues for synthetic elaboration, enabling the creation of diverse molecular libraries for biological screening. While detailed experimental data for this specific compound remains limited in publicly accessible literature, this guide provides a solid foundation for its synthesis, handling, and application based on established chemical principles and data from analogous structures. As the demand for novel and effective therapeutics continues to grow, the utility of such versatile chemical intermediates will undoubtedly increase.

References

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

-

ДВ-Эксперт. (n.d.). ard 70. Retrieved from [Link]

Sources

An In-depth Technical Guide to tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate, a substituted aminopyridine derivative of interest in medicinal chemistry and drug development. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information on closely related analogues to infer its physicochemical properties, propose a logical synthetic pathway, and discuss its potential as a scaffold in the design of novel therapeutic agents. The core structure, featuring a 3-amino-4-hydroxypyridine backbone with methoxy and tert-butoxycarbonyl (Boc) protecting groups, presents a versatile platform for further chemical modification and exploration of its biological activity. This guide aims to serve as a foundational resource for researchers embarking on the synthesis and evaluation of this and similar molecules.

Introduction: The Significance of Substituted Aminopyridines in Drug Discovery

Substituted pyridine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The nitrogen atom within the pyridine ring acts as a hydrogen bond acceptor and imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability. Specifically, aminopyridines have demonstrated a wide spectrum of biological activities, including but not limited to, potassium channel blockers, cholinesterase inhibitors, and kinase inhibitors.

The subject of this guide, this compound, integrates several key structural features:

-

3-Aminopyridine Core: A foundational building block in many biologically active compounds.

-

4-Hydroxy Group: Can act as a hydrogen bond donor and acceptor, potentially interacting with biological targets. It also offers a site for further functionalization.

-

5-Methoxy Group: This electron-donating group can influence the electronic properties of the pyridine ring and provide a lipophilic contribution.

-

tert-Butoxycarbonyl (Boc) Protecting Group: A common and versatile protecting group for amines, allowing for controlled synthetic transformations.

The strategic combination of these functionalities suggests that this compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical and Structural Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O₄ | [1][2] |

| Molecular Weight | 240.26 g/mol | [1][2][3] |

| CAS Number | 1045855-64-8 | [1][2][3] |

| Canonical SMILES | COC1=C(C(=CN=C1)NC(=O)OC(C)(C)C)O | [1] |

| InChI Key | InChI=1S/C11H16N2O4/c1-11(2,3)17-10(16)13-7-5-12-6-8(14)9(7)15-4/h5-6,14H,1-4H3,(H,13,16) | N/A |

| Appearance | Likely a solid at room temperature | Inferred |

Proposed Synthesis and Reaction Mechanisms

While a specific, detailed synthesis protocol for this compound is not explicitly described in the available literature, a plausible synthetic route can be devised based on established organic chemistry principles and analogous transformations reported for similar pyridine derivatives. The proposed pathway involves the protection of a commercially available aminopyridine, followed by directed functionalization of the pyridine ring.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the Boc-protected amine, suggesting a key step of protecting a 3-amino-5-methoxypyridin-4-ol precursor.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

The synthesis would likely commence with a suitable commercially available substituted pyridine and proceed through a series of functional group interconversions. A potential starting material could be 3-amino-5-methoxypyridine.

Step 1: Protection of the Amino Group

The initial step would involve the protection of the amino group of 3-amino-5-methoxypyridine with di-tert-butyl dicarbonate ((Boc)₂O) to prevent its interference in subsequent reactions. This is a standard and high-yielding reaction.

-

Reactants: 3-Amino-5-methoxypyridine, Di-tert-butyl dicarbonate ((Boc)₂O), a suitable base (e.g., triethylamine or DMAP).

-

Solvent: An inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Conditions: Typically stirred at room temperature.

-

Workup: Aqueous workup followed by extraction and purification by column chromatography or recrystallization.

Step 2: Introduction of the 4-Hydroxy Group

The introduction of a hydroxyl group at the 4-position of the pyridine ring is a more challenging step. One possible strategy involves a directed ortho-metalation approach, where the Boc-protected amino group directs lithiation to the adjacent C4 position, followed by quenching with an electrophilic oxygen source.

-

Reactants: tert-Butyl (5-methoxypyridin-3-yl)carbamate, a strong base (e.g., n-butyllithium or LDA).

-

Solvent: Anhydrous THF.

-

Conditions: Low temperature (e.g., -78 °C) to control the regioselectivity of the lithiation.

-

Electrophile: A suitable oxygenating agent, such as molecular oxygen followed by a reducing agent, or a peroxide source.

-

Workup: Careful quenching of the reaction at low temperature, followed by aqueous workup, extraction, and purification.

Caption: Proposed two-step synthesis of the target compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available in the searched literature, its expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

-

Aromatic Protons: Two singlets or doublets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the pyridine ring.

-

Methoxy Protons: A singlet around δ 3.8-4.0 ppm corresponding to the -OCH₃ group.

-

tert-Butyl Protons: A sharp singlet at approximately δ 1.5 ppm, integrating to nine protons, characteristic of the Boc protecting group.

-

NH Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration, corresponding to the carbamate N-H.

-

OH Proton: A broad singlet for the phenolic hydroxyl group, also with a variable chemical shift.

¹³C NMR Spectroscopy

-

Pyridine Carbons: Signals in the aromatic region (δ 110-160 ppm).

-

Carbonyl Carbon: A signal around δ 150-155 ppm for the carbamate carbonyl.

-

tert-Butyl Carbons: A quaternary carbon signal around δ 80 ppm and a methyl carbon signal around δ 28 ppm.

-

Methoxy Carbon: A signal around δ 55-60 ppm.

Mass Spectrometry

-

Molecular Ion Peak (M⁺): An exact mass measurement by high-resolution mass spectrometry (HRMS) would confirm the molecular formula C₁₁H₁₆N₂O₄. The nominal mass would be 240.

-

Fragmentation Pattern: Characteristic fragmentation would likely involve the loss of the tert-butyl group ([M-57]⁺) and potentially the loss of the entire Boc group.

Potential Applications in Drug Development and Medicinal Chemistry

The structural motif of 3-amino-4-hydroxypyridine is a key component in various biologically active molecules. The presence of the Boc-protecting group on the amino function and the hydroxyl group on the pyridine ring makes this compound a versatile intermediate for the synthesis of a library of compounds for screening in various biological assays.

Scaffold for Kinase Inhibitors

The aminopyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms of the pyridine ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site. The hydroxyl and methoxy substituents can be further modified to explore interactions with other regions of the active site to enhance potency and selectivity.

Precursor for Bioactive Aminopyridines

Deprotection of the Boc group would yield the free amine, 3-amino-5-methoxypyridin-4-ol. This primary amine can be further functionalized through various reactions such as acylation, alkylation, and sulfonylation to generate a diverse range of derivatives for biological evaluation.

Potential as a Fragment in Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 240.26 g/mol , this compound falls within the typical range for fragments used in FBDD. Its distinct functional groups (hydrogen bond donors and acceptors, aromatic ring) provide multiple points for potential interaction with a biological target.

Sources

An In-depth Technical Guide to tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. The document elucidates the molecule's structural features, proposes a detailed synthetic pathway, and discusses its physicochemical properties. By integrating established chemical principles with data from analogous structures, this guide serves as a foundational resource for researchers engaged in the design and development of novel therapeutics. We will explore the strategic incorporation of the tert-butoxycarbonyl (Boc) protecting group, the influence of the hydroxy and methoxy substituents on the pyridine core, and the potential applications of this compound as a versatile chemical intermediate.

Molecular Structure and Physicochemical Properties

This compound is a polysubstituted pyridine derivative with the chemical formula C11H16N2O4 and a molecular weight of 240.26 g/mol .[1] The core of the molecule is a pyridine ring, which is substituted with three key functional groups that dictate its chemical behavior and potential utility.

-

tert-Butoxycarbonyl (Boc) Protecting Group: Attached to the amine at the 3-position, the Boc group is a widely used protecting group in organic synthesis.[2] Its purpose is to temporarily shield the amino group from participating in unwanted reactions, allowing for selective chemical transformations elsewhere in the molecule.[2] The Boc group is known for its stability under a wide range of conditions and its facile removal under mild acidic conditions, such as with trifluoroacetic acid (TFA).[2]

-

Hydroxy Group: The hydroxyl substituent at the 4-position is a hydrogen bond donor and can influence the molecule's solubility and interactions with biological targets. Its acidity can be modulated by the electronic effects of the other substituents on the pyridine ring.

-

Methoxy Group: The electron-donating methoxy group at the 5-position influences the electron density of the pyridine ring, which can affect its reactivity in, for example, electrophilic aromatic substitution reactions.

The strategic placement of these functional groups makes this compound a valuable intermediate for creating more complex molecules, particularly in the field of drug discovery where substituted pyridines are a common scaffold.[3]

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 1045855-64-8 | [4] |

| Molecular Formula | C11H16N2O4 | [1] |

| Molecular Weight | 240.26 g/mol | [1] |

Structural Diagram

Caption: Molecular structure of this compound.

Synthesis and Purification

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of 3-amino-5-methoxy-4-pyridinol (1 equivalent) in an anhydrous inert solvent such as tetrahydrofuran (THF) or dichloromethane, add a suitable base, for example, triethylamine (1.5 equivalents).

-

Addition of Boc Anhydride: To this stirred mixture, add di-tert-butyl dicarbonate ((Boc)2O) (1.2 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then redissolved in a suitable organic solvent like ethyl acetate and washed sequentially with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Characterization (Predicted)

While experimental data is not publicly available, the expected spectroscopic characteristics can be predicted based on the molecule's structure.

| Spectroscopy | Expected Features |

| ¹H NMR | - A singlet for the nine protons of the tert-butyl group (~1.5 ppm).- A singlet for the three protons of the methoxy group (~3.8 ppm).- Signals for the two aromatic protons on the pyridine ring.- A broad singlet for the NH proton of the carbamate.- A broad singlet for the OH proton. |

| ¹³C NMR | - A signal for the quaternary carbon of the tert-butyl group (~80 ppm).- A signal for the methyl carbons of the tert-butyl group (~28 ppm).- A signal for the methyl carbon of the methoxy group.- Signals for the carbons of the pyridine ring.- A signal for the carbonyl carbon of the carbamate group (~153 ppm). |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ peak at m/z 241.12. |

| IR Spectroscopy | - N-H stretching vibration for the carbamate.- O-H stretching vibration for the hydroxyl group.- C=O stretching vibration for the carbamate.- C-O stretching vibrations for the methoxy and carbamate groups. |

Applications in Drug Discovery and Organic Synthesis

Substituted aminopyridines are a class of compounds with significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. The title compound, with its protected amine and additional functional groups, serves as a versatile building block for the synthesis of more complex molecules.

-

Scaffold for Kinase Inhibitors: The pyridine core is a common scaffold in the design of kinase inhibitors, which are a major class of cancer therapeutics.[3] The functional groups on this compound can be further elaborated to introduce pharmacophores that interact with the active site of target kinases.

-

Intermediate for Agrochemicals and Materials Science: Beyond pharmaceuticals, substituted pyridines are also utilized in the development of novel agrochemicals and functional materials.

The Boc-protected amine allows for selective reactions at other positions of the molecule. Following the desired transformations, the Boc group can be readily removed to liberate the free amine, which can then participate in subsequent reactions such as amide bond formation or reductive amination.

Conclusion

This compound is a strategically functionalized pyridine derivative with significant potential as an intermediate in organic synthesis, particularly in the realm of drug discovery. This guide has provided a detailed overview of its structure, a plausible and referenced synthetic approach, and its predicted spectroscopic properties. The combination of a stable protecting group with reactive functional handles makes this molecule a valuable tool for medicinal chemists and researchers in related fields. Further exploration of its reactivity and its incorporation into novel molecular frameworks is a promising area for future research.

References

-

Amerigo Scientific. tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate. Available from: [Link]

-

Ismail, M. F., et al. (2018). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 23(11), 2993. Available from: [Link]

-

Sinfoo Biotech. tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)-methylcarbamate. Available from: [Link]

- Google Patents. (2013). CN102936220A - BOC protection method for aminopyridine.

- Google Patents. (2014). CN102936220B - BOC protection method for aminopyridine.

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

-

GenScript. Terminology of Antibody Drug for Boc Chemistry. Available from: [Link]

-

Wang, M., Wang, W., & Q, Y. (2016). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available from: [Link]

-

The Royal Society of Chemistry. (2017). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available from: [Link]

-

Gao, H., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2697. Available from: [Link]

-

NIST WebBook. 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. Available from: [Link]

Sources

- 1. 2356445-96-8 Cas No. | tert-Butyl (5-hydroxy-2-methoxypyridin-3-yl)carbamate | Matrix Scientific [matrixscientific.com]

- 2. genscript.com [genscript.com]

- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bldpharm.com [bldpharm.com]

An In-Depth Technical Guide to tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Drawing upon available chemical data and the broader context of substituted pyridine derivatives, this document aims to equip researchers with the foundational knowledge required for its effective handling, characterization, and potential application in novel therapeutic development.

Molecular Profile and Physicochemical Properties

This compound is a substituted pyridine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amino function at the 3-position, a hydroxyl group at the 4-position, and a methoxy group at the 5-position. This specific arrangement of functional groups makes it a potentially valuable intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1045855-64-8 | [1] |

| Molecular Formula | C₁₁H₁₆N₂O₄ | [1] |

| Molecular Weight | 240.26 g/mol | [1] |

| Appearance | Solid (predicted) | General knowledge |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water is anticipated. | General knowledge |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

It is important to note that while the fundamental molecular identity is established, detailed experimental data on properties such as melting point, boiling point, and specific solubility parameters are not widely published. Researchers are advised to perform their own characterization to determine these values empirically.

Synthesis and Purification Strategies

A common strategy for the synthesis of Boc-protected aminopyridines involves the reaction of the corresponding aminopyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. The starting material for this specific compound would likely be 3-amino-5-methoxypyridin-4-ol.

Sources

Navigating the Solubility Landscape of a Novel Pyridine Derivative: A Technical Guide for Drug Development Professionals

An In-depth Guide to Understanding and Determining the Solubility of tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate

Foreword

In the intricate journey of drug discovery and development, the solubility of a lead compound stands as a critical gatekeeper to its ultimate success. Poor aqueous solubility can cascade into a myriad of challenges, from inconsistent in vitro assay results to compromised in vivo efficacy due to poor absorption and bioavailability. This guide, prepared for researchers, scientists, and drug development professionals, delves into the pivotal aspect of solubility determination, using the novel pyridine derivative, this compound, as a focal point. While specific experimental solubility data for this compound is not publicly available, this document serves as a comprehensive roadmap, outlining the theoretical considerations and practical methodologies required to thoroughly characterize its solubility profile. As a Senior Application Scientist, the aim is to provide not just protocols, but the scientific rationale that underpins them, empowering you to make informed decisions in your own laboratory settings.

Introduction to this compound: A Compound of Interest

This compound is a heterocyclic compound featuring a pyridine core, a structural motif frequently encountered in medicinally active molecules. Pyridine derivatives are known to exhibit a wide range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. The presence of a carbamate group and hydroxyl and methoxy substituents on the pyridine ring suggests its potential as a key intermediate in the synthesis of more complex pharmaceutical agents.

A thorough understanding of its physicochemical properties is paramount for its effective utilization in any drug development pipeline. Among these, solubility is a cornerstone property that dictates formulation strategies, dosing regimens, and ultimately, the therapeutic viability of a drug candidate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O₄ | Supplier Data |

| Molecular Weight | 240.26 g/mol | Supplier Data |

| CAS Number | 1045855-64-8 | Supplier Data |

| Predicted logP | 1.25 | SwissADME |

| Predicted pKa (most acidic) | 9.84 (Phenolic OH) | Chemicalize |

| Predicted pKa (most basic) | 2.13 (Pyridine N) | Chemicalize |

| Predicted Water Solubility (logS) | -2.14 | SwissADME |

Note: Predicted values are computationally derived and should be experimentally verified.

The predicted octanol-water partition coefficient (logP) of 1.25 suggests a moderate lipophilicity. The predicted pKa values indicate that the compound possesses both a weakly acidic phenolic hydroxyl group and a weakly basic pyridine nitrogen. This amphoteric nature implies that its solubility will be significantly influenced by the pH of the aqueous medium. The predicted water solubility (logS) of -2.14 corresponds to a solubility of approximately 7.24 mg/mL, placing it in the "soluble" to "sparingly soluble" range. However, it is crucial to experimentally validate these in silico predictions.

The Duality of Solubility: Thermodynamic vs. Kinetic

In the realm of drug discovery, it is essential to distinguish between two fundamental types of solubility: thermodynamic and kinetic.[1]

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility at equilibrium. It represents the maximum concentration of a solute that can dissolve in a solvent under specific conditions of temperature, pressure, and pH, when the solid and solution phases are in equilibrium. The "shake-flask" method is the gold standard for determining thermodynamic solubility.

-

Kinetic Solubility: This is a measure of the concentration of a compound that can be dissolved in a solvent under non-equilibrium conditions. It is often determined in high-throughput screening settings where a compound, typically dissolved in an organic solvent like DMSO, is rapidly diluted into an aqueous buffer. Precipitation is monitored over a short period. Nephelometry is a common technique for assessing kinetic solubility.[2][3]

Kinetic solubility data is invaluable in the early stages of drug discovery for ranking compounds and identifying potential solubility liabilities. However, for formulation development and regulatory submissions, thermodynamic solubility data is indispensable. Kinetic solubility values are often higher than thermodynamic solubility values due to the formation of supersaturated solutions.[1]

Experimental Determination of Solubility: A Step-by-Step Guide

The following sections provide detailed, self-validating protocols for determining both the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method remains the most reliable technique for measuring thermodynamic solubility. The underlying principle is to allow a surplus of the solid compound to equilibrate with the solvent over a sufficient period, ensuring that a saturated solution is formed.

Experimental Workflow for Thermodynamic Solubility

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Detailed Protocol:

-

Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 5, 7.4, and 9). The choice of buffers should be guided by the predicted pKa values to assess the solubility of the neutral, cationic, and anionic forms of the compound.

-

Sample Preparation: Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into several glass vials. The exact amount should be in excess of its expected solubility.

-

Incubation: Add a precise volume of each buffer (e.g., 1 mL) to the vials. Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

Phase Separation: After incubation, allow the vials to stand undisturbed at the incubation temperature for a short period to allow for sedimentation of the excess solid. Carefully withdraw an aliquot of the supernatant. To ensure complete removal of undissolved solids, the supernatant should be filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed.

-

Quantification: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., methanol or acetonitrile) at known concentrations. Analyze both the standards and the filtered supernatant from the solubility experiment by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). The wavelength for detection should be set to the λmax of the compound.

-

Data Analysis: Construct a calibration curve by plotting the peak area from the HPLC analysis of the standards against their known concentrations. Use the linear regression equation of the calibration curve to determine the concentration of the compound in the supernatant samples. The determined concentration represents the thermodynamic solubility at that specific pH and temperature.

Kinetic Solubility Determination: Nephelometry

Nephelometry is a high-throughput method that measures the light scattered by suspended particles in a solution. It is a rapid way to assess the kinetic solubility of a compound by detecting the point at which it precipitates upon addition to an aqueous buffer from a concentrated organic stock solution.

Experimental Workflow for Kinetic Solubility

Sources

An In-depth Technical Guide to the Safety and Handling of tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate

Abstract: This technical guide provides a comprehensive safety and handling framework for tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate, a substituted pyridine derivative utilized in specialized research and drug development. Due to the absence of extensive, publicly available safety data for this specific molecule, this document employs a foundational risk assessment strategy based on the toxicological and handling profiles of its core structural motifs: the 3-aminopyridine nucleus, the methoxypyridine functionality, and the tert-butyl carbamate (Boc) protecting group. This guide is intended for researchers, chemists, and laboratory professionals, offering detailed protocols for risk mitigation, exposure control, emergency procedures, and waste disposal.

Executive Summary & Hazard Profile

This compound is a solid organic compound for which specific toxicological data is not widely established. However, a structural analysis indicates that its handling requires significant precautions. The safety profile is constructed by inferring hazards from analogous, well-characterized chemical structures.

Primary Hazard Attribution:

-

3-Aminopyridine Core: The pyridine ring substituted with an amino group at the 3-position is the dominant contributor to the compound's anticipated toxicity. 3-Aminopyridine is classified as acutely toxic via oral, dermal, and inhalation routes.[1][2][3][4][5] It is a known skin and eye irritant and may cause respiratory irritation.[2][3][5]

-

Methoxypyridine Moiety: Methoxypyridines can cause skin, eye, and respiratory tract irritation.[6][7] While generally less acutely toxic than aminopyridines, they contribute to the overall irritant properties of the molecule.

-

tert-Butyl Carbamate (Boc) Group: This functional group is primarily a stability concern. The Boc group is known to be labile under acidic conditions, which can lead to its cleavage.[8][9] While tert-butyl carbamate itself is a less hazardous component, its decomposition can release isobutylene and carbon dioxide.[8]

Based on this composite analysis, this compound should be handled as a substance with high acute toxicity, and as a skin, eye, and respiratory irritant.

Table 1: GHS Hazard Classification (Inferred)

| Hazard Class | Category | GHS Statement | Basis of Classification |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Based on 3-aminopyridine data[2][3][4] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | Based on 3-aminopyridine data[2][3][4] |

| Skin Irritation | Category 2 | H315: Causes skin irritation | Based on 3-aminopyridine and methoxypyridine data[2][5][6] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation | Based on 3-aminopyridine and methoxypyridine data[2][5][6] |

| Aquatic Toxicity | Category 1 (Chronic) | H410: Very toxic to aquatic life with long lasting effects | Based on 3-aminopyridine data[2] |

Hierarchy of Controls: A Systematic Approach to Safety

Effective management of chemical hazards relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures to ensure personnel safety.

Caption: Decision workflow for spills and personnel exposure.

Accidental Exposure

-

Skin Contact: Immediately remove all contaminated clothing. [3]Wash the affected area with copious amounts of soap and water for at least 15 minutes. [2][3]Seek immediate medical attention. [3]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. [2][6]Remove contact lenses if present and easy to do so. [2]Seek immediate medical attention. [2]* Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. [3]If breathing is difficult, provide oxygen. Seek immediate medical attention. [3]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. [2]Immediately call a poison center or doctor. [2][3]

Spill & Leak Response

-

Small Spills (within a fume hood):

-

Ensure PPE is worn.

-

Cover the spill with an inert absorbent material such as vermiculite, sand, or chemical absorbent pads.

-

Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.

-

Decontaminate the area with a suitable solvent (e.g., isopropanol) followed by soap and water.

-

-

Large Spills (outside of a fume hood):

-

Evacuate the immediate area and alert all personnel.

-

Contact your institution's Environmental Health & Safety (EHS) department immediately.

-

Prevent entry into the affected area.

-

If safe to do so, increase ventilation to the room by opening a door (from a safe distance).

-

Disposal Considerations

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

-

Waste Collection: Collect all waste in clearly labeled, sealed, and chemically compatible containers.

-

Labeling: Label the waste container with "Hazardous Waste," the full chemical name, and the associated hazards (Toxic, Irritant).

-

Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific procedures and pickup schedules. Do not dispose of this chemical down the drain. [2][5]

References

- 3-Aminopyridine - Grokipedia. (n.d.). Grokipedia.

- An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)carbamate. (n.d.). Benchchem.

- 3-Aminopyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.

- 2-Methoxypyridine(1628-89-3)MSDS Melting Point Boiling Density Storage Transport. (n.d.). ChemicalBook.

- 4-Methoxypyridine-2-carboxamide. (n.d.). Pipzine Chemicals.

- 3-AMINOPYRIDINE MSDS | CAS 462-08-8 MSDS. (2012). Loba Chemie.

-

3-Aminopyridine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

- 3-Amino Pyridine CAS No 462-08-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

- An In-depth Technical Guide to tert-Butyl Carbamate. (n.d.). Benchchem.

- SAFETY DATA SHEET. (2025). Fisher Scientific.

- SAFETY DATA SHEET. (2024). Sigma-Aldrich.

- Tert-Butyl Carbamate (CAS 4248-19-5) | Manufacture. (n.d.). Generichem.

- Safety Data Sheet. (2015). Spectrum Chemical.

-

4-Methoxypyridine N-oxide. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

-

2-Methoxypyridine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)-methylcarbamate. (n.d.). Sinfoo Biotech. Retrieved January 22, 2026, from [Link]

-

tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate. (n.d.). Amerigo Scientific. Retrieved January 22, 2026, from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. lobachemie.com [lobachemie.com]

- 4. 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. 2-Methoxypyridine(1628-89-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. 4-Methoxypyridine-2-carboxamide | Chemical Properties, Uses, Safety Data & Supplier Information – China Manufacturer [pipzine-chem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

An In-depth Technical Guide to tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate: A Key Building Block for Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of highly functionalized heterocyclic scaffolds are paramount to the discovery of novel therapeutics. Among these, substituted pyridines represent a privileged structural motif, frequently incorporated into molecules targeting a wide array of biological targets. This guide provides a comprehensive technical overview of tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate , a key building block in the synthesis of advanced kinase inhibitors, particularly dual PI3K/mTOR inhibitors.[1][2] As a Senior Application Scientist, this document will not only detail the procurement and properties of this compound but also delve into the scientific rationale behind its application and the experimental considerations for its use.

Molecular Overview and Physicochemical Properties

This compound is a polysubstituted pyridine derivative featuring a carbamate protecting group, a hydroxyl group, and a methoxy group. This specific arrangement of functional groups makes it a valuable intermediate for further chemical modifications in multi-step syntheses.

| Property | Value | Source |

| CAS Number | 1045855-64-8 | BLDpharm |

| Molecular Formula | C₁₁H₁₆N₂O₄ | BLDpharm |

| Molecular Weight | 240.26 g/mol | BLDpharm |

| Appearance | Solid (predicted) | General chemical knowledge |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | Inferred from structure |

| Storage | Store in a cool, dry, and well-ventilated area. | General laboratory practice |

Sourcing and Procurement

Identifying a reliable supplier is the foundational step for any research and development program. This compound is available from several specialized chemical suppliers. When selecting a vendor, it is crucial to consider not only the purity of the compound but also the availability of comprehensive analytical data and a detailed Safety Data Sheet (SDS).

Prominent Suppliers:

-

BLDpharm: Lists the compound with CAS number 1045855-64-8 and provides basic product information.

-

Amerigo Scientific: Offers the compound for research purposes.

-

Sigma-Aldrich (Merck): While not listing the exact compound, they offer a range of structurally similar methoxypyridin-3-ylcarbamate derivatives, which can be useful for comparative studies or as starting materials for custom synthesis.

It is strongly recommended to request a certificate of analysis (CoA) from the supplier to confirm the identity and purity of the material before use.

Synthesis and Chemical Logic

A potential synthetic pathway could involve the following key transformations:

-

Introduction of the Amino Group: Starting with a suitable 4-hydroxy-5-methoxypyridine precursor, a nitro group could be introduced at the 3-position via nitration, followed by reduction to the corresponding amine.

-

Boc Protection: The resulting 3-amino-4-hydroxy-5-methoxypyridine would then be protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to yield the final product.

The choice of reagents and reaction conditions at each step would be critical to ensure regioselectivity and high yields, avoiding unwanted side reactions on the sensitive hydroxyl and methoxy groups.

Caption: Workflow for the use of the title compound in the synthesis of PI3K/mTOR inhibitors.

Analytical Characterization (Predicted)

While a comprehensive set of analytical data is not publicly available, the expected spectral characteristics can be predicted based on the molecular structure. Researchers should confirm these with their own analytical data upon receipt of the compound.

¹H NMR (Nuclear Magnetic Resonance):

-

Aromatic Protons: Signals corresponding to the two protons on the pyridine ring.

-

tert-Butyl Protons: A characteristic singlet at approximately 1.5 ppm, integrating to 9 protons.

-

Methoxy Protons: A singlet at approximately 3.8-4.0 ppm, integrating to 3 protons.

-

Hydroxyl and Amine Protons: Broad singlets that may be exchangeable with D₂O.

¹³C NMR:

-

Signals for the carbon atoms of the pyridine ring, the tert-butyl group, the methoxy group, and the carbonyl carbon of the carbamate.

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI): Expected to show a prominent [M+H]⁺ ion at m/z 241.12.

-

Fragmentation Pattern: The fragmentation pattern would likely involve the loss of the tert-butyl group or isobutylene, and cleavage of the carbamate bond.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not found in the public domain. However, based on the known hazards of similar chemical structures, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

It is imperative to obtain a comprehensive SDS from the supplier before handling this compound.

Conclusion

This compound is a valuable and strategically designed building block for the synthesis of advanced kinase inhibitors, particularly those targeting the PI3K/mTOR pathway. Its procurement from reputable suppliers, coupled with a thorough understanding of its chemical properties and reactivity, will enable researchers and drug development professionals to effectively utilize this compound in their discovery programs. While detailed synthetic and analytical data in the public domain is limited, the information provided in this guide serves as a solid foundation for its application in medicinal chemistry.

References

-

Gao, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2753. [Link]

-

Sabbah, D. A., et al. (2023). Design strategy of sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors. ResearchGate. [Link]

Sources

An In-depth Technical Guide on the Mechanism of Action of Kinase Inhibitors Derived from tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate

This guide provides a comprehensive overview of the plausible mechanism of action for novel kinase inhibitors synthesized from the chemical intermediate, tert-butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate. While this compound is a building block, its inherent structural motifs are pivotal in the design of targeted therapeutics, particularly in the realm of oncology. We will explore a representative mechanism of action centered on the inhibition of a hypothetical serine/threonine kinase, a common target in cancer therapy.

Introduction: The Pyridinylcarbamate Scaffold in Kinase Inhibitor Design

The pyridine ring is a prevalent heterocyclic motif in medicinal chemistry, renowned for its ability to form key hydrogen bonds and other interactions within the ATP-binding pocket of kinases. When combined with a carbamate group, the resulting pyridinylcarbamate scaffold offers a versatile platform for developing potent and selective kinase inhibitors. The tert-butyl protecting group on the carbamate is a common feature in the synthesis of these molecules, allowing for controlled, stepwise assembly of the final drug candidate.

Kinase inhibitors have revolutionized the treatment of various cancers by targeting the specific enzymes that drive tumor growth and proliferation.[1][2][3] The development of novel inhibitors with improved efficacy and selectivity is an ongoing effort in pharmaceutical research. Compounds derived from pyridinyl structures have shown promise in inhibiting a range of kinases, including c-Jun N-terminal kinase (JNK), c-Src, and epidermal growth factor receptor (EGFR).[1][4][5]

Hypothetical Mechanism of Action: Targeting a Serine/Threonine Kinase

For the purpose of this guide, we will postulate that a novel inhibitor, synthesized from this compound, is designed to target a specific serine/threonine kinase crucial for a cancer cell's survival and proliferation. Let us designate this hypothetical kinase as "Tumor Proliferation Kinase 1" (TPK1).

The proposed mechanism of action for our TPK1 inhibitor is competitive inhibition at the ATP-binding site. The pyridine core of the inhibitor will mimic the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase. The methoxy and hydroxyl groups on the pyridine ring can be further functionalized to create additional interactions with specific amino acid residues in the kinase's active site, thereby enhancing selectivity and potency. The carbamate linker provides a flexible yet stable connection to other parts of the molecule that can be designed to occupy adjacent hydrophobic pockets, further anchoring the inhibitor and preventing ATP from binding.

This inhibition of TPK1 will block the downstream phosphorylation of its substrate proteins, which are critical for cell cycle progression and apoptosis evasion. By disrupting this signaling pathway, the inhibitor induces cell cycle arrest and ultimately leads to programmed cell death (apoptosis) in cancer cells.

Signaling Pathway Diagram

Caption: Proposed TPK1 signaling pathway and point of inhibition.

Experimental Validation of the Mechanism of Action

To validate the proposed mechanism of action, a series of in vitro and cell-based assays would be essential. The following protocols outline the key experiments.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory potency of the compound against the purified TPK1 enzyme.

Methodology:

-

Reagents and Materials:

-

Purified recombinant TPK1 enzyme.

-

Fluorescently labeled peptide substrate for TPK1.

-

ATP.

-

Test compound (dissolved in DMSO).

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

384-well microplates.

-

Plate reader capable of measuring fluorescence polarization or similar detection method.

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the test compound, purified TPK1 enzyme, and the fluorescently labeled peptide substrate.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Measure the fluorescence polarization. A decrease in polarization indicates inhibition of the kinase.

-

Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

-

Experimental Workflow Diagram

Sources

- 1. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry and Utility of tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate: A Technical Guide

Introduction

Substituted pyridine scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents. Among these, the 3-amino-4-hydroxypyridine framework presents a versatile platform for the development of novel drugs due to its capacity for diverse functionalization and its inherent biological relevance. This technical guide provides an in-depth exploration of a key derivative, tert-butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate , a molecule of significant interest to researchers and professionals in drug discovery and development.

The introduction of a tert-butoxycarbonyl (Boc) protecting group on the 3-amino moiety offers several strategic advantages in multi-step syntheses. The Boc group is renowned for its stability under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, making it an ideal choice for protecting amine functionalities during complex synthetic sequences.[1][2] The presence of the hydroxyl and methoxy groups at the 4- and 5-positions, respectively, further enhances the molecule's potential for forming targeted interactions with biological macromolecules. This guide will delve into the synthesis, physicochemical properties, and potential biological significance of this important chemical entity.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in research and development. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1045855-64-8 | [3] |

| Molecular Formula | C₁₁H₁₆N₂O₄ | [3] |

| Molecular Weight | 240.26 g/mol | [4] |

| Appearance | Solid | [5] |

| IUPAC Name | tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)carbamate | N/A |

Synthesis of this compound

Logical Synthesis Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

Caption: Synthetic workflow for the target compound.

Part 1: Synthesis of 3-Amino-5-methoxypyridin-4-ol (Intermediate)

The synthesis of the core intermediate, 3-amino-5-methoxypyridin-4-ol, can be achieved from commercially available starting materials through a multi-step reaction sequence. A potential route is outlined below.

Experimental Protocol:

-

Nitration of a suitable pyridine precursor: A substituted pyridine is subjected to nitration to introduce a nitro group, which will later be reduced to the amine.

-

Introduction of the methoxy group: The methoxy group is introduced via nucleophilic aromatic substitution.

-

Introduction of the hydroxyl group: The hydroxyl group is introduced, potentially through a hydroxylation reaction.

-

Reduction of the nitro group: The nitro group is reduced to the primary amine using a standard reducing agent such as hydrogen gas with a palladium catalyst or tin(II) chloride. This yields 3-amino-5-methoxypyridin-4-ol.[6]

Part 2: N-tert-Butoxycarbonylation (Boc Protection)

The final step involves the selective protection of the 3-amino group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O).[1][2]

Experimental Protocol:

-

Dissolution: 3-amino-5-methoxypyridin-4-ol (1 equivalent) is dissolved in a suitable solvent such as a mixture of water and acetone, or tetrahydrofuran (THF).

-

Addition of Reagent: Di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.2 equivalents) is added to the solution.

-

Base Addition: A base, such as sodium bicarbonate or triethylamine, is added to facilitate the reaction.

-

Reaction: The mixture is stirred at room temperature for a period of 2 to 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Causality Behind Experimental Choices:

-

Solvent Selection: The choice of a polar aprotic solvent like THF or a water/acetone mixture is crucial for dissolving both the polar aminopyridine starting material and the less polar (Boc)₂O.

-

Stoichiometry: A slight excess of (Boc)₂O is often used to ensure complete conversion of the starting material.

-

Base: The base is essential to deprotonate the amino group, increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of (Boc)₂O.

-

Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials or byproducts.

Biological Activity and Applications in Drug Development

While specific biological activity data for this compound is not extensively published, the structural motifs present in the molecule suggest potential applications in medicinal chemistry.

The Role of the Aminopyridine Scaffold

3-Aminopyridine derivatives are known to exhibit a wide range of biological activities. They can act as potassium channel blockers and have shown potential in treating neurological disorders.[7] Furthermore, various derivatives have demonstrated antimicrobial and antitumor properties.[7] The presence of the amino, hydroxyl, and methoxy groups on the pyridine ring provides multiple points for interaction with biological targets through hydrogen bonding and other non-covalent interactions.

The Significance of the Carbamate Moiety

The carbamate group is a key functional group in many approved drugs. It is often used as a stable isostere for an amide bond, offering improved metabolic stability. The tert-butyl carbamate, in particular, serves as an excellent protecting group during synthesis and can also influence the pharmacokinetic properties of a molecule.

Potential Therapeutic Targets

Given the structural features, this compound could serve as a valuable intermediate in the synthesis of inhibitors for various enzymes, such as kinases or transferases, where the substituted pyridine core can be further elaborated to target specific binding pockets.

Conclusion

This compound is a strategically important molecule for the synthesis of more complex, biologically active compounds. Its synthesis, while not widely detailed in the public domain, can be reliably achieved through the protection of the corresponding aminopyridinol. The combination of the versatile 3-amino-4-hydroxypyridine scaffold with the robust Boc protecting group makes this compound a valuable tool for researchers in the field of drug discovery. Further investigation into the biological activities of derivatives synthesized from this intermediate is warranted and holds the potential for the development of novel therapeutic agents.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. 3-Aminopyridine: A Comprehensive Overview. Available from: [Link]

-

Amerigo Scientific. tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate. Available from: [Link]

-

CRO Splendid Lab Pvt. Ltd. 3-N-Boc-amino-4-formyl-5-methoxypyridine. Available from: [Link]

-

Sinfoo Biotech. tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)-methylcarbamate. Available from: [Link]

-

Organic Syntheses Procedure. Carbazic acid, tert-butyl ester. Available from: [Link]

- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

- Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available from: [Link]

-

The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available from: [Link]

-

SpectraBase. (S)-Tert-butyl N-(2,2-difluoro-3-(4-methoxyphenyl)-3-oxo-1-phenylpropyl)carbamate - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

LabSolutions. 3-Amino-5-methoxypyridin-4-ol DiHCl. Available from: [Link]

-

National Institutes of Health. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Available from: [Link]

Sources

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)-methylcarbamate,(CAS# 1138444-22-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. 2356445-96-8 Cas No. | tert-Butyl (5-hydroxy-2-methoxypyridin-3-yl)carbamate | Matrix Scientific [matrixscientific.com]

- 5. tert-Butyl (4,5-dimethoxypyridin-3-yl)methylcarbamate AldrichCPR 1142191-79-4 [sigmaaldrich.com]

- 6. labsolu.ca [labsolu.ca]

- 7. Organic Syntheses Procedure [orgsyn.org]

Discovery of tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate

An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound. This compound represents a valuable scaffold in medicinal chemistry, incorporating key structural motifs found in various biologically active molecules. As direct "discovery" literature for this specific molecule is sparse, this guide, written from the perspective of a Senior Application Scientist, synthesizes information from related structures and established synthetic methodologies to propose a robust and logical pathway for its preparation and validation. We will delve into the strategic rationale behind the proposed synthetic route, provide detailed experimental protocols, and outline the analytical techniques required for structural confirmation, thereby offering a complete framework for researchers and drug development professionals interested in utilizing this promising chemical entity.

Introduction: The 3-Aminopyridine Scaffold in Modern Drug Discovery

The substituted pyridine ring is a cornerstone of medicinal chemistry, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for other aromatic systems. Specifically, the 3-amino-4-hydroxy-5-methoxypyridine core is a privileged scaffold. Its constituent functional groups—the Boc-protected amine, the phenolic hydroxyl, and the methoxy ether—offer a triad of interaction points (hydrogen bond donors/acceptors and lipophilic regions) that are critical for molecular recognition by biological targets.

Derivatives of methoxypyridine have shown significant promise as potent inhibitors in various therapeutic areas. For instance, sulfonamide methoxypyridine derivatives have been developed as novel dual inhibitors of PI3K/mTOR, a critical signaling pathway implicated in cancer[1]. The strategic placement of substituents on the pyridine ring is crucial for achieving high potency and selectivity, highlighting the need for versatile synthetic routes to access a diverse range of analogues for structure-activity relationship (SAR) studies. This guide focuses on this compound (CAS No. 1045855-64-8), a key building block for the exploration of this chemical space[2].

Proposed Synthetic Strategy & Retrosynthetic Analysis

A logical and efficient synthesis is paramount for the practical application of any chemical scaffold. While numerous methods exist for constructing substituted pyridines, a robust strategy often involves the late-stage functionalization of a pre-formed pyridine core. Our proposed synthesis begins with a commercially available or readily accessible chlorinated pyridine derivative, leveraging a nucleophilic aromatic substitution to install the key hydroxyl group.

The retrosynthetic analysis shown below deconstructs the target molecule into simpler, more readily available precursors. The primary disconnection is the carbamate C-N bond, a standard protection step using Di-tert-butyl dicarbonate (Boc₂O). The second key disconnection is the C-O bond at the 4-position, suggesting a precursor like tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate, which is available from commercial suppliers[3]. This approach minimizes synthetic complexity and maximizes yield by building upon a well-defined intermediate.

Caption: Retrosynthetic analysis of the target compound.

Detailed Experimental Protocols

The following protocols are based on established chemical principles and analogous transformations reported in the literature for related pyridine systems[1][4].

Overall Synthetic Workflow

The proposed two-step synthesis provides a clear path from a chloro-substituted precursor to the final hydroxylated product. The workflow is designed for efficiency and scalability.

Caption: Proposed two-step synthetic workflow.

Protocol: Synthesis of this compound

This procedure assumes the starting material is the commercially available tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate[3].

Materials:

-

tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate (1.0 eq)

-

Sodium Hydroxide (NaOH) (3.0 eq)

-

1,4-Dioxane

-

Deionized Water

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate (1.0 eq).

-

Solvent Addition: Add 1,4-dioxane and water in a 3:1 ratio (e.g., 15 mL dioxane, 5 mL water per 1 gram of starting material). Stir until the solid is fully dissolved.

-

Reagent Addition: Add a solution of sodium hydroxide (3.0 eq) in water.

-

Causality: A strong base and elevated temperatures are required to facilitate the nucleophilic aromatic substitution of the chloride on the electron-deficient pyridine ring. The excess base ensures the reaction goes to completion.

-

-

Reaction Execution: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature. Carefully acidify the solution to pH ~5-6 using 1 M HCl.

-

Causality: Neutralization protonates the phenoxide intermediate to yield the desired hydroxyl group and prepares the mixture for extraction.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Causality: Washing removes residual base, acid, and inorganic salts. Drying with MgSO₄ removes dissolved water from the organic solvent.

-

-

Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Characterization and Data

Thorough characterization is essential to confirm the identity and purity of the final compound. The following tables summarize the key physicochemical and expected spectroscopic data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1045855-64-8 | [2] |

| Molecular Formula | C₁₁H₁₆N₂O₄ | [2] |

| Molecular Weight | 240.26 g/mol | [2] |

| Appearance | Solid (predicted) | [3][5] |

| SMILES | O=C(OC(C)(C)C)NC1=C(O)C(OC)=CN=C1 | [2] |

Table 2: Expected Spectroscopic Data (Predicted)

| Technique | Expected Signals |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.5-10.0 (s, 1H, -OH), δ 8.0-8.5 (s, 1H, Ar-H), δ 7.8-8.0 (s, 1H, Ar-H), δ 7.5-8.0 (s, 1H, -NH), δ 3.8-4.0 (s, 3H, -OCH₃), δ 1.4-1.5 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 153-155 (C=O, carbamate), δ 140-155 (Ar-C), δ 80-82 (-C(CH₃)₃), δ 55-57 (-OCH₃), δ 28-29 (-C(CH₃)₃) |

| Mass Spec (ESI+) | Expected m/z: 241.12 [M+H]⁺, 263.10 [M+Na]⁺ |

Conclusion and Future Directions

This guide outlines a reliable and well-reasoned synthetic pathway for obtaining this compound, a compound of significant interest for drug discovery. The proposed two-step synthesis, involving a nucleophilic aromatic substitution, is efficient and amenable to scale-up. The Boc-protected amine serves as a versatile handle for further functionalization, allowing for the construction of amide libraries, while the phenolic hydroxyl and methoxy groups provide key interaction points for binding to biological targets. Researchers can use this scaffold as a starting point for developing novel therapeutics, particularly in areas where methoxypyridine cores have already demonstrated efficacy, such as oncology and infectious diseases[1][6]. The protocols and characterization data herein provide a self-validating framework for scientists to confidently produce and utilize this valuable chemical building block.

References

- CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents. Google Patents.

-

tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent . The Royal Society of Chemistry. Available at: [Link]

- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents. Google Patents.

-

3,5-Di-tert-butyl-4-hydroxybenzaldehyde | C15H22O2 | CID 73219 . PubChem. Available at: [Link]

-

Discovery of N-[4-[6-tert-Butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)-3-quinolyl]phenyl]methanesulfonamide (RG7109), a Potent Inhibitor of the Hepatitis C Virus NS5B Polymerase . PubMed Central (PMC). Available at: [Link]

-

Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt . PubMed Central (PMC). Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors . MDPI. Available at: [Link]

-

Carbazic acid, tert-butyl ester . Organic Syntheses Procedure. Available at: [Link]

-

Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) . Wikipedia. Available at: [Link]

-

methyl di-tert-butyl hydroxyhydrocinnamate, 6386-38-5 . The Good Scents Company. Available at: [Link]

-

Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety . PubMed Central (PMC). Available at: [Link]

-